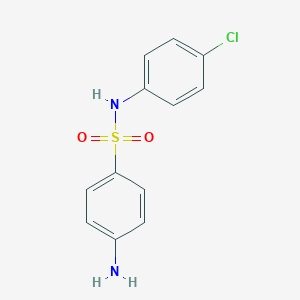

4-amino-N-(4-chlorophenyl)benzenesulfonamide

Descripción general

Descripción

4-amino-N-(4-clorofenil)bencenosulfonamida es un compuesto orgánico con la fórmula molecular C12H11ClN2O2S. Es miembro de la familia de las sulfonamidas, que son compuestos que contienen un grupo sulfonamida unido a un anillo de benceno. Este compuesto es conocido por sus aplicaciones en diversos campos, incluyendo química, biología, medicina e industria.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 4-amino-N-(4-clorofenil)bencenosulfonamida típicamente involucra la reacción de 4-cloroanilina con cloruro de bencenosulfonilo. La reacción se lleva a cabo en presencia de una base, como el hidróxido de sodio, para neutralizar el ácido clorhídrico formado durante la reacción. Las condiciones de reacción generalmente incluyen el mantenimiento de un rango de temperatura de 0-5 °C para controlar la naturaleza exotérmica de la reacción .

Métodos de Producción Industrial

En entornos industriales, la producción de 4-amino-N-(4-clorofenil)bencenosulfonamida sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto. El compuesto luego se purifica mediante recristalización u otros métodos adecuados para eliminar cualquier impureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

4-amino-N-(4-clorofenil)bencenosulfonamida experimenta diversas reacciones químicas, incluyendo:

Oxidación: El grupo amino puede oxidarse para formar derivados nitro.

Reducción: El grupo nitro puede reducirse nuevamente al grupo amino.

Sustitución: El átomo de cloro puede ser sustituido por otros nucleófilos, como grupos hidroxilo o alcoxi.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).

Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidrogenación catalítica.

Principales Productos Formados

Oxidación: Derivados nitro del compuesto.

Reducción: Derivados amino.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 4-amino-N-(4-chlorophenyl)benzenesulfonamide serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions such as:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : Nitro groups can be reduced back to amino groups.

- Substitution Reactions : The chlorine atom can be replaced with other nucleophiles (e.g., hydroxyl or alkoxy groups) under appropriate conditions.

Biology

This compound has been studied for its potential biological activities , including:

- Antimicrobial Properties : Research indicates that sulfonamide derivatives exhibit significant antibacterial activity by inhibiting bacterial folate synthesis.

- Anti-inflammatory Effects : The compound may inhibit certain enzymes involved in inflammatory pathways, thus reducing inflammation.

- Anticancer Activity : Studies have explored its potential as an anticancer agent by examining its effects on various cancer cell lines.

Medicine

In medicinal chemistry, this compound is investigated for its role in drug development:

- Sulfonamide-based Drugs : This compound serves as a precursor for developing new sulfonamide antibiotics and other therapeutic agents targeting bacterial infections.

- Enzyme Inhibition Studies : It has been evaluated for its ability to inhibit carbonic anhydrases (CAs), which are important targets in cancer and other diseases .

Industrial Applications

The compound is also utilized in various industrial processes:

- Dyes and Pigments Production : It plays a role in synthesizing dyes due to its reactive functional groups.

- Chemical Intermediates : Used as an intermediate in the production of other chemicals and materials.

Case Study 1: Antimicrobial Activity

A study published in PMC evaluated the antimicrobial properties of various benzenesulfonamides, including this compound. The results indicated that this compound effectively inhibited the growth of several bacterial strains, demonstrating its potential as an antibiotic agent .

Case Study 2: Anticancer Research

Research conducted on the anticancer effects of sulfonamides highlighted that derivatives like this compound showed promising results against certain cancer cell lines. The study focused on the mechanism of action involving enzyme inhibition leading to apoptosis in cancer cells .

Case Study 3: Enzyme Inhibition

A comparative study on various substituted diazobenzenesulfonamides revealed that this compound exhibited significantly higher binding affinity towards carbonic anhydrases compared to other derivatives. This finding supports its potential therapeutic applications in treating conditions where CA inhibition is beneficial .

Mecanismo De Acción

El mecanismo de acción de 4-amino-N-(4-clorofenil)bencenosulfonamida implica su interacción con objetivos moleculares específicos. En sistemas biológicos, puede inhibir la actividad de ciertas enzimas al unirse a sus sitios activos. Esta inhibición puede interrumpir varias vías bioquímicas, lo que lleva a sus efectos antimicrobianos y antiinflamatorios. El grupo sulfonamida del compuesto juega un papel crucial en su afinidad de unión y especificidad .

Comparación Con Compuestos Similares

Compuestos Similares

- 4-amino-N-(3-clorofenil)bencenosulfonamida

- 4-amino-N-(4-bromofenil)bencenosulfonamida

- 4-amino-N-(4-fluorofenil)bencenosulfonamida

Unicidad

4-amino-N-(4-clorofenil)bencenosulfonamida es única debido a la presencia del átomo de cloro en la posición para, lo que influye en su reactividad química y actividad biológica. El átomo de cloro puede participar en diversas reacciones de sustitución, lo que hace que el compuesto sea versátil para aplicaciones sintéticas. Además, la estructura específica del compuesto contribuye a sus propiedades de unión distintas y mecanismo de acción en comparación con otras sulfonamidas similares .

Actividad Biológica

4-amino-N-(4-chlorophenyl)benzenesulfonamide, commonly known as a sulfonamide derivative, has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C12H11ClN2O2S. The compound features a sulfonamide group attached to a chlorinated phenyl ring, which contributes to its biological activity. The presence of the chlorine atom at the para position enhances its reactivity and interaction with biological targets.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and interact with cellular pathways. The sulfonamide group is crucial in binding to active sites of enzymes, disrupting their function, which can lead to antimicrobial and anti-inflammatory effects. For instance, it has been shown to inhibit carbonic anhydrase (CA), an enzyme involved in various physiological processes, including respiration and acid-base balance .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have reported its effectiveness against various bacterial strains:

- Inhibition against Staphylococcus aureus : The compound demonstrated an inhibition rate of approximately 80% at a concentration of 50 µg/mL, comparable to standard antibiotics .

- Anti-biofilm activity : It also showed potential in preventing biofilm formation by pathogens such as Klebsiella pneumoniae, with inhibition rates reaching 79% .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory potential. Its mechanism involves the inhibition of inflammatory mediators and cytokines, which can lead to reduced inflammation in various models. This property makes it a candidate for further exploration in inflammatory disease treatments.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : The compound was evaluated against breast cancer cell lines (MDA-MB-231 and MCF-7), showing significant inhibitory effects with IC50 values ranging from 1.52 to 6.31 µM . In particular, derivatives of this compound were found to induce apoptosis in cancer cells, marked by a significant increase in annexin V-FITC positive cells .

- Selectivity : Notably, certain derivatives exhibited selectivity for cancer cells over normal cells, indicating a favorable therapeutic index.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Propiedades

IUPAC Name |

4-amino-N-(4-chlorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJGYDGKXTYSSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354963 | |

| Record name | 4-amino-N-(4-chlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16803-92-2 | |

| Record name | 4-amino-N-(4-chlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-(4-chlorophenyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.